8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione CAS number
8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione CAS number
An In-Depth Technical Guide to 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione and its Class of Compounds
Introduction
The 1,3-benzoxazine-2,4(3H)-dione scaffold is a privileged heterocyclic structure that has garnered significant attention in the fields of medicinal chemistry, drug development, and materials science.[1][2][3] These compounds are integral building blocks for more complex molecules and exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1][3][4] This guide focuses on the specific derivative, 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, providing a comprehensive overview of its synthesis, properties, and potential applications, contextualized within the broader class of 1,3-benzoxazine-2,4(3H)-diones.
While a specific CAS (Chemical Abstracts Service) number for 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione is not readily found in major chemical databases, the parent compound, 2H-1,3-benzoxazine-2,4(3H)-dione, is well-documented under CAS number 2037-95-8 .[5] An isomeric compound, 8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione, is registered under CAS number 66176-17-8 . The information presented herein is primarily based on the well-characterized parent compound, with logical extrapolations for the 8-methyl derivative.
Chemical Identity and Physicochemical Properties
The physicochemical properties of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione are expected to be similar to those of its parent compound, with slight variations due to the presence of the methyl group.
| Identifier | 2H-1,3-benzoxazine-2,4(3H)-dione | 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione (Predicted) |
| IUPAC Name | 2H-1,3-benzoxazine-2,4(3H)-dione | 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione |
| Synonyms | Carsalam, Beaprine, Oxophenhydroxazine | - |
| CAS Number | 2037-95-8[5] | Not readily available |
| Molecular Formula | C₈H₅NO₃[5] | C₉H₇NO₃ |
| Molecular Weight | 163.13 g/mol [5] | 177.16 g/mol |
| Property | Value for 2H-1,3-benzoxazine-2,4(3H)-dione |
| Melting Point | 228-232 °C[6][7] |
| Appearance | Off-white to light brown crystalline powder |
| Solubility | Soluble in organic solvents[2] |
| Density | 1.402 g/cm³ |
Synthesis and Mechanistic Insights
The synthesis of 1,3-benzoxazine-2,4(3H)-diones typically involves the cyclization of a salicylamide derivative. The choice of cyclizing agent is critical and influences the reaction conditions and yield. Phosgene and its substitutes, or ethyl chloroformate, are commonly employed for this transformation.[8][9][10]
The proposed synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione would start from 2-hydroxy-3-methylbenzamide. This precursor can be synthesized from 2-hydroxy-3-methylbenzaldehyde.[11] The cyclization would then proceed via reaction with a suitable carbonylating agent.
Experimental Protocol: Synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione
This protocol is adapted from established procedures for the parent compound and serves as a representative method.[8]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylamide (1 equivalent) in anhydrous pyridine (2 equivalents) and cool the mixture to 0°C in an ice bath.
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Addition of Reagent: Slowly add ethyl chloroformate (2 equivalents) to the stirred solution. The choice of a slight excess of ethyl chloroformate ensures complete conversion of the salicylamide. Pyridine acts as a base to neutralize the HCl generated during the reaction.
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Reaction: After the addition is complete, heat the mixture to reflux for 5 hours. The elevated temperature is necessary to drive the cyclization to completion.
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Workup: Cool the reaction mixture and pour it into ice water to precipitate the product.
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Purification: Filter the crude product, wash with water, and recrystallize from an appropriate solvent system (e.g., acetone-ethanol) to obtain the pure 2H-1,3-benzoxazine-2,4(3H)-dione.
Caption: Proposed synthesis of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione.
Biological Activity and Mechanism of Action
Derivatives of 1,3-benzoxazine-2,4(3H)-dione have shown promising biological activities. The parent compound, Carsalam, has been investigated for its anti-inflammatory properties.[2]
Recent studies have identified 2H-1,3-benzoxazine-2,4(3H)-dione as an analog of 5-HT7 receptor ligands.[2] The 5-HT7 receptor, a member of the serotonin receptor family, is implicated in various physiological processes, including thermoregulation, circadian rhythm, and mood. Its modulation is a target for the treatment of depression, anxiety, and cognitive disorders. The interaction of 1,3-benzoxazine-2,4(3H)-dione derivatives with this receptor could lead to a reduction in inflammation and may have applications in treating conditions like psoriasis and type 2 diabetes by increasing insulin sensitivity.[2]
Caption: Potential mechanism of action via 5-HT7 receptor modulation.
Applications in Research and Drug Development
The primary application of 8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione and its analogs in the pharmaceutical industry is as a versatile intermediate for the synthesis of more complex molecules.[9] A notable example is its use in the preparation of Sodium 8-(2-hydroxybenzamido)octanoate (SNAC), an absorption enhancer for oral drug delivery.
Beyond pharmaceuticals, the reactivity of the dione functional groups makes these compounds potential monomers for the synthesis of thermosetting polymers and advanced materials.[2] Their thermal and photochemical properties are areas of ongoing research.[2]
Conclusion
8-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione, as part of the broader class of 1,3-benzoxazine-2,4(3H)-diones, represents a scaffold of significant interest to the scientific community. While specific data on this particular derivative is sparse, the well-documented chemistry and biological activity of the parent compound provide a strong foundation for its potential synthesis and application. Further research into the specific properties and activities of the 8-methyl derivative is warranted and could unveil novel therapeutic agents and materials.
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